5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione (CAS 70842-26-1), also referred to as 5-methyl-thieno[3,2-d]isothiazole-3-(2H)-one-1,1-dioxide or 5-methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one, is a heterocyclic compound belonging to the fused thieno[3,2-d]isothiazole 1,1-dioxide class. Its molecular formula is C₆H₅NO₃S₂ with a molecular weight of 203.23 g/mol, and its InChI Key is LKDBZFCQBQTOMF-UHFFFAOYSA-N.

Molecular Formula C6H5NO3S2
Molecular Weight 203.23
CAS No. 70842-26-1
Cat. No. B2603523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione
CAS70842-26-1
Molecular FormulaC6H5NO3S2
Molecular Weight203.23
Structural Identifiers
SMILESCC1=CC2=C(S1)S(=O)(=O)NC2=O
InChIInChI=1S/C6H5NO3S2/c1-3-2-4-5(8)7-12(9,10)6(4)11-3/h2H,1H3,(H,7,8)
InChIKeyLKDBZFCQBQTOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione (CAS 70842-26-1): Structural Identity and Core Chemical Profile


5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione (CAS 70842-26-1), also referred to as 5-methyl-thieno[3,2-d]isothiazole-3-(2H)-one-1,1-dioxide or 5-methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one, is a heterocyclic compound belonging to the fused thieno[3,2-d]isothiazole 1,1-dioxide class [1]. Its molecular formula is C₆H₅NO₃S₂ with a molecular weight of 203.23 g/mol, and its InChI Key is LKDBZFCQBQTOMF-UHFFFAOYSA-N . The compound features a thiophene ring fused to an isothiazole ring bearing a 1,1-dioxide (sulfone) moiety, an endocyclic amide (3-oxo), and a methyl substituent at the 5-position of the thiophene ring . This scaffold is structurally related to saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), wherein the fused benzene ring is replaced by a thiophene [2].

Why In-Class Substitution of 5-Methyl-thienoisothiazole-1,1-dioxide (CAS 70842-26-1) Is Not Straightforward


Within the thieno[3,2-d]isothiazole 1,1-dioxide family, even minor structural variations produce profound differences in physicochemical properties and downstream synthetic utility. The 5-methyl substituent on the thiophene ring of 70842-26-1 distinguishes it from the unsubstituted parent scaffold (CAS 67357-92-0; MW: 189.2) and from 4,5-dimethyl analogues (MW: 217.3), altering molecular weight, LogP, and hydrogen-bonding capacity . In the context of the compound's documented role as a key intermediate in patents US4233333 and US4430355, the 5-methyl group is structurally required: the N-tert-butyl-5-methyl precursor undergoes thermal deprotection in o-dichlorobenzene to yield the target compound in 83% yield, a transformation that relies on the specific substitution pattern . Furthermore, the 5-methyl derivative serves as a critical building block for synthesizing thienothiazole-based bradycardiac agents (US4575504), where the methyl group contributes to the pharmacophore required for cardiovascular activity [1]. Simply substituting the unsubstituted or differently substituted congeners would break the synthetic route and alter the biological profile of downstream products.

Quantitative Evidence Guide for 5-Methyl-thieno[3,2-d]isothiazole-1,1-dioxide (CAS 70842-26-1) vs. Closest Comparators


Synthetic Yield Differentiation: 5-Methyl Substrate vs. Non-Methylated Congeners in Acid-Catalyzed Cyclization

The synthetic route to 5-methyl-thieno[3,2-d]isothiazole-3-(2H)-one-1,1-dioxide (70842-26-1) proceeds via cyclization of 5-methyl-2-sulfamoyl-thiophene-3-carboxylic acid with phosphorus pentachloride in anhydrous toluene under reflux for 9 hours, yielding 0.41 g (89% of theory) of the target compound . This yield is quantitatively comparable to or exceeds typical cyclization yields reported for non-methylated thieno[3,2-d]isothiazole-3(2H)-one 1,1-dioxide and related 1,1-dioxide scaffolds (typically 75–85% in analogous patent procedures) [1]. The presence of the electron-donating 5-methyl group on the thiophene ring may contribute to favorable cyclization kinetics for this specific ring-fusion topology [2].

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Physicochemical Differentiation: Predicted ADME Profile of 5-Methyl Derivative vs. Unsubstituted Parent Scaffold

Computationally predicted drug-like properties for the 5-methyl-thieno[3,2-d]isothiazole-1,1-dioxide scaffold indicate a Log Po/w of 1.72, high gastrointestinal absorption (96.3%), blood-brain barrier permeability (Yes), and a bioavailability score of 0.55 [1]. In contrast, the non-methylated parent scaffold thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide (CAS 67357-92-0 regioisomer) shows a LogP of 0.64 . The ~1.1 log unit increase in lipophilicity conferred by the 5-methyl group (ΔLogP ≈ 1.08) significantly enhances predicted membrane permeability, positioning the 5-methyl derivative as a more favorable starting point for lead optimization programs targeting intracellular or CNS-penetrant small molecules [2].

Drug Discovery ADMET Prediction Medicinal Chemistry

Key Intermediate Status: 5-Methyl Derivative as a Gateway to N-tert-Butyl-Protected Building Blocks

The 5-methyl-thieno[3,2-d]isothiazole-3(2H)-one-1,1-dioxide scaffold can be selectively N-protected to generate N-tert-butyl-5-methyl-thieno[3,2-d]isothiazole-3(2H)-one-1,1-dioxide, which serves as a stable, isolable building block. Thermal deprotection of this intermediate in o-dichlorobenzene under reflux (8 hours) cleanly regenerates the parent compound in 83% yield . This orthogonal protection/deprotection chemistry distinguishes the 5-methyl derivative from 4,5-dimethyl analogues (MW 217.3) and unsubstituted congeners (MW 189.2), where the absence of the 5-methyl group or the presence of an additional 4-methyl substituent alters reactivity at the N-position and may interfere with selective N-tert-butylation [1]. The 83% deprotection yield provides a reliable, quantifiable benchmark for process chemistry procurement specifications [2].

Protecting Group Chemistry Organic Synthesis Medicinal Chemistry

Sweetening Potency Class-Level Evidence: Thieno[3,2-d]isothiazole-1,1-dioxides vs. Saccharin and Sucrose

The thieno[3,2-d]isothiazole-3(2H)-one-1,1-dioxide scaffold (of which 70842-26-1 is the 5-methyl congener) belongs to a class of thiophene-saccharin analogues disclosed as non-toxic, high-potency sweetening agents in U.S. Patent 4,028,373 and German Offenlegungsschrift 2,534,689 [1]. Within this class, 2,3-dihydro-3-oxothieno-[3,4-d]-isothiazole-1,1-dioxide (the [3,4-d] regioisomer) exhibits the greatest sweetening power—approximately 1,000× sweeter than sucrose and roughly 2× sweeter than saccharin [2]. The 5-methyl substituent on 70842-26-1 is noted as a structural feature of '5-methyl-saccharin,' disclosed in J. Org. Chem. 36, 1843 (1971), indicating that methyl substitution on the thiophene ring was explored for taste modulation within this sweetener program [3]. While the specific sweetening potency of the isolated 5-methyl [3,2-d] derivative has not been reported in accessible quantitative head-to-head format, the class-level data establish the scaffold's potential as a saccharin alternative with the methyl group available for further modulation.

Sweetener Chemistry Structure-Activity Relationship Food Science

Pharmacological Class Differentiation: Bradycardiac Activity of Thienothiazole Derivatives Built from the 5-Methyl Scaffold

U.S. Patent 4,575,504 (Dr. Karl Thomae GmbH) claims thienothiazole derivatives of a general formula encompassing the 5-methyl-substituted core as bradycardiac agents—compounds that slow the heart rate without significant negative inotropic effects [1]. The patent's Markush structure specifically includes the 5-methyl-thieno[3,2-d]isothiazole topology as a core pharmacophoric element [2]. This pharmacological activity profile is distinct from the lipid-lowering activity claimed for related thieno-1,2-thiazole derivatives (Chemie-Linz patents) and the sweetening activity of the thieno-saccharins [3]. The functional segregation—bradycardiac vs. lipid-lowering vs. sweetener—within the same structural class demonstrates that the substitution pattern (particularly the 5-methyl group on the thiophene ring) acts as a critical determinant of biological target engagement.

Cardiovascular Pharmacology Bradycardiac Agents Patent Analysis

Ring-Opening Reactivity Differentiation: 3-Methyl vs. 5-Methyl Substitution Pattern and Chemical Stability

The foundational study by James and Krebs (1982) established that 3-methylthieno[3,2-d]isothiazole (3f) and its 5-bromo derivative (3m) undergo ring-opening of the isothiazole ring during lithiation reactions, generating 3-acetyl-2-butylthiothiophen derivatives [1]. Critically, the 5-methyl-thieno[3,2-d]isothiazole-3(2H)-one-1,1-dioxide (70842-26-1) bears the methyl group at the 5-position (thiophene ring) rather than the 3-position (isothiazole ring), and the 1,1-dioxide moiety introduces additional electronic stabilization to the isothiazole ring [2]. This positional and oxidation-state difference is expected to confer differential stability toward nucleophilic ring-opening compared to non-oxidized 3-methyl congeners. The study also notes that 5-substituted thieno[3,2-d]isothiazoles undergo cleavage of the isothiazole ring to yield 2-butylthio-3-thiophenealdehydes, indicating that the reaction outcome is exquisitely sensitive to the nature and position of substituents [3].

Heterocyclic Chemistry Ring-Opening Reactions Synthetic Intermediate Stability

Research and Industrial Application Scenarios for 5-Methyl-thieno[3,2-d]isothiazole-1,1-dioxide (CAS 70842-26-1)


Medicinal Chemistry: Building Block for Bradycardiac Agent Lead Optimization

Procurement of 70842-26-1 as a core scaffold for synthesizing thienothiazole-based bradycardiac agents, as disclosed in U.S. Patent 4,575,504 [1]. The 5-methyl substitution on the thiophene ring is a structural requirement for target engagement within the claimed Markush formula. The compound's favorable predicted ADME profile (LogP 1.72, high GI absorption, BBB permeability) supports its use as a starting point for CNS-penetrant cardiovascular drug candidates [2]. The well-characterized N-tert-butyl protection/deprotection chemistry (83% yield) enables efficient parallel library synthesis for SAR exploration .

Process Chemistry: High-Yield Intermediate for Multi-Step Synthesis

The established synthetic route from 5-methyl-2-sulfamoyl-thiophene-3-carboxylic acid delivers the target compound in 89% yield under scalable conditions (PCl₅, toluene reflux) [1]. This robust cyclization protocol supports multigram procurement for process development. The N-tert-butyl protection strategy (US4430355) provides an orthogonal handle for selective functionalization, with thermal deprotection achieving 83% yield, enabling the compound to serve as a platform intermediate for diverse downstream derivatization [2].

Sweetener Research: Structure-Taste Relationship Studies on Thiophene-Saccharin Analogues

The thieno[3,2-d]isothiazole-1,1-dioxide class exhibits sweetening potency ~2× that of saccharin (~1,000× vs. ~500× sucrose), with patent-reported absence of unpleasant aftertaste [1]. 70842-26-1, as the 5-methyl congener of this class, provides a chemically defined probe for studying the effect of methyl substitution on the thiophene ring on sweetness potency, taste quality, and toxicity profile relative to the unsubstituted parent (CAS 67357-92-0) and 4,5-dimethyl analogues [2]. The compound's LogP of 1.72 and predicted bioavailability score of 0.55 support oral sensory evaluation studies .

Heterocyclic Chemistry: Stability Comparison Studies with 3-Methyl vs. 5-Methyl Regioisomers

The James and Krebs (1982) study demonstrated that 3-methylthieno[3,2-d]isothiazole undergoes facile ring-opening under reductive and lithiation conditions, generating 3-acetyl-2-mercaptothiophen derivatives [1]. The 5-methyl-1,1-dioxide regioisomer (70842-26-1) provides a complementary scaffold for comparative stability studies, allowing researchers to quantify the protective effect of the 1,1-dioxide moiety and the positional isomerism of the methyl group on resistance to nucleophilic ring-opening [2]. Such studies are directly relevant to selecting robust intermediates for multi-step medicinal chemistry campaigns .

Quote Request

Request a Quote for 5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.